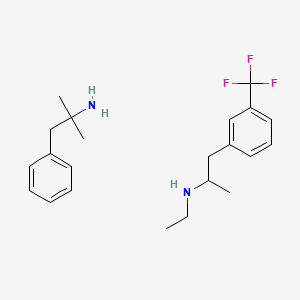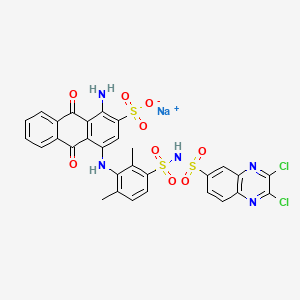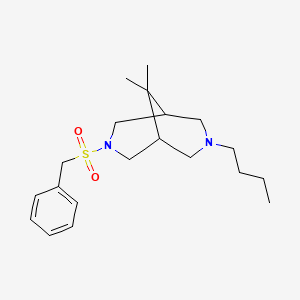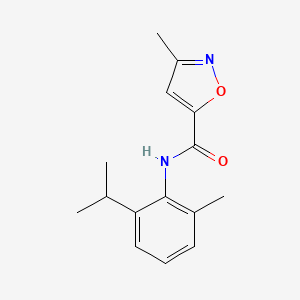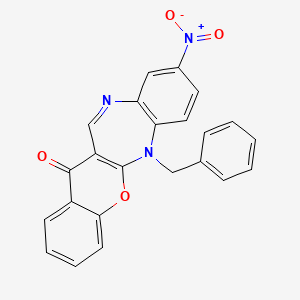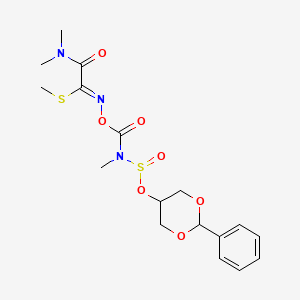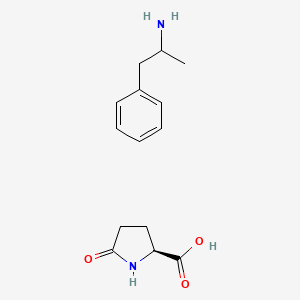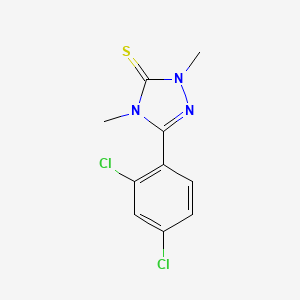
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring, a carboxamide group, and a benzodioxole moiety, making it a unique structure for studying chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The benzodioxole moiety is then attached through a series of coupling reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrrole-3-carboxamide: Known for its activity at serotonin receptors.
Pyrrole-3-carboxamide derivatives: Studied for their potential as EZH2 inhibitors and anticancer agents.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
102131-37-3 |
|---|---|
Molecular Formula |
C20H28ClN3O4 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxole-5-carbonylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O4.ClH/c1-19(2)11-14(20(3,4)23-19)18(25)22-9-5-8-21-17(24)13-6-7-15-16(10-13)27-12-26-15;/h6-7,10-11,23H,5,8-9,12H2,1-4H3,(H,21,24)(H,22,25);1H |
InChI Key |
OSFDVRLZAMPVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC3=C(C=C2)OCO3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



